molecular formula C34H33N3O3S2 B2714982 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681279-89-0

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2714982
CAS No.: 681279-89-0
M. Wt: 595.78
InChI Key: NZUNNDLPFSXIAC-UHFFFAOYSA-N
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Description

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C34H33N3O3S2 and its molecular weight is 595.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazole chalcones, including derivatives similar in structure to the specified compound, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at varied concentrations, suggesting their potential as lead compounds for future drug discovery studies (Bandgar et al., 2009).

Photophysical and Physicochemical Investigation

Another study focused on a pyrazoline derivative, demonstrating its application as a fluorescent chemosensor for the detection of Fe3+ metal ions. This compound was synthesized through multi-step reactions and displayed on-off fluorescence chemosensor properties for determining Fe3+ ion in solution, highlighting its potential use in analytical chemistry (Salman A. Khan, 2020).

Structural Analysis

The crystal and molecular structure of a closely related pyrazole carboxamide derivative was determined, contributing valuable insights into the design of new molecules with potential biological activities. This structural analysis provides a foundation for understanding the interactions and properties of similar compounds (Prabhuswamy et al., 2016).

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O3S2/c1-22-14-15-23(2)24(17-22)19-36-20-32(25-9-5-6-11-28(25)36)42-21-33(38)37-29(18-27(35-37)31-13-8-16-41-31)26-10-7-12-30(39-3)34(26)40-4/h5-17,20,29H,18-19,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUNNDLPFSXIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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